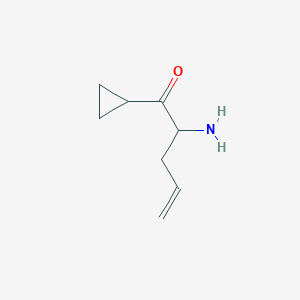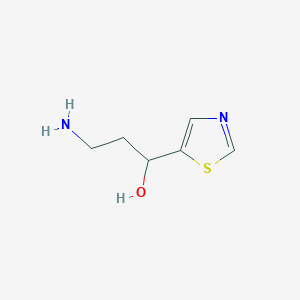
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a unique combination of fluorine atoms and an imidazole ring The presence of the imidazole ring, a five-membered heterocyclic structure containing nitrogen, imparts significant chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the introduction of the imidazole ring onto a fluorinated propanoic acid backbone. One common method involves the reaction of 2,2-difluoropropanoic acid with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, depending on the reagents used.
Substitution: The fluorine atoms on the propanoic acid backbone can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine: Its potential therapeutic applications include the development of new drugs for treating infections, inflammation, and cancer.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the methyl group on the imidazole ring.
2,2-Difluoro-3-(2-methyl-1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both fluorine atoms and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8F2N2O2 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2,2-difluoro-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-5-10-2-3-11(5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
AWPQMSONEJKHQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)




![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)

![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)

